6-Chloro-2-methoxy-n-(4-nitrophenyl)acridin-9-amine
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Overview
Description
6-Chloro-2-methoxy-n-(4-nitrophenyl)acridin-9-amine is a chemical compound with the molecular formula C₂₀H₁₄ClN₃O₃ and a molecular weight of 379.8 g/mol . This compound belongs to the class of acridine derivatives, which are known for their broad spectrum of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methoxy-n-(4-nitrophenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product is obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, also in the presence of potassium carbonate and potassium iodide (KI) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-n-(4-nitrophenyl)acridin-9-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
6-Chloro-2-methoxy-n-(4-nitrophenyl)acridin-9-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-2-methoxy-n-(4-nitrophenyl)acridin-9-amine involves its interaction with DNA through intercalation, which disrupts the normal function of DNA and related enzymes . This intercalation can inhibit processes such as transcription and replication, leading to the compound’s biological effects. The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-2-methoxy-n-(4-nitrophenyl)acridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and toxicity in various applications .
Biological Activity
6-Chloro-2-methoxy-N-(4-nitrophenyl)acridin-9-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C20H14ClN3O3
- Molecular Weight : 379.8 g/mol
- CAS Number : 5442-55-7
Synthesis
The synthesis of this compound has been documented with various methods, often involving the reaction of 6-chloro-2-methoxyacridine with 4-nitroaniline under specific conditions to yield the desired product. The process typically includes purification steps such as column chromatography to achieve high yields and purity.
Anticancer Properties
Research has highlighted the anticancer potential of acridine derivatives, including this compound. Acridine derivatives are known to intercalate into DNA, inhibiting transcription in cancer cells. Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 5.4 |
Amascrine | K562 | 0.5 |
Ledakrin | MCF7 | 1.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
The mechanism by which this compound exerts its biological effects is primarily through DNA intercalation and inhibition of topoisomerase II, which is crucial for DNA replication and transcription processes. This action disrupts cellular processes in both cancerous and microbial cells.
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability, with a notable IC50 value in HeLa cells indicating strong cytotoxicity.
- Antimicrobial Testing : In a comparative study of various acridine derivatives, this compound showed superior activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Properties
CAS No. |
5442-55-7 |
---|---|
Molecular Formula |
C20H14ClN3O3 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-(4-nitrophenyl)acridin-9-amine |
InChI |
InChI=1S/C20H14ClN3O3/c1-27-15-7-9-18-17(11-15)20(16-8-2-12(21)10-19(16)23-18)22-13-3-5-14(6-4-13)24(25)26/h2-11H,1H3,(H,22,23) |
InChI Key |
HVDVDZUJOHLSKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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